molecular formula C18H16ClN3O B11263245 3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11263245
M. Wt: 325.8 g/mol
InChI Key: SREPGZYHVOGORT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1-phenylethylamine to introduce the N-(1-phenylethyl) group. The final step involves the formation of the carboxamide group through the reaction with a suitable carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
  • 3-(4-bromophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is unique due to the specific combination of the 4-chlorophenyl and 1-phenylethyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-12(13-5-3-2-4-6-13)21-18(23)16-11-20-22-17(16)14-7-9-15(19)10-8-14/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

SREPGZYHVOGORT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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